The compound RRD-251 was developed as part of research aimed at understanding and inhibiting the Rb-Raf-1 interaction. It is derived from an isothiourea structure, which has been shown to effectively disrupt the binding of Raf-1 to retinoblastoma protein. This disruption is significant as it impacts cellular proliferation and survival pathways, making RRD-251 a candidate for further investigation in oncology.
RRD-251 falls under the category of small molecule inhibitors. It is classified specifically as a disruptor of protein-protein interactions, targeting critical pathways involved in cell cycle regulation and cancer progression.
The synthesis of RRD-251 involves several chemical reactions typical for the formation of isothiourea derivatives. The detailed synthetic pathway includes:
The specific synthetic route may involve multiple steps, including protection and deprotection of functional groups to achieve the desired molecular architecture. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
The molecular structure of RRD-251 can be represented as follows:
The compound features a central isothiourea moiety that plays a crucial role in its biological activity by facilitating the disruption of protein interactions.
Crystallographic data or computational modeling could provide insights into the three-dimensional conformation of RRD-251, highlighting key functional groups involved in its mechanism of action.
RRD-251 primarily engages in non-covalent interactions that disrupt existing protein complexes rather than undergoing traditional chemical reactions. The most notable reaction involves:
The effectiveness of RRD-251 in disrupting protein interactions can be quantified using techniques such as co-immunoprecipitation and Western blotting to assess changes in protein complex formation before and after treatment with the compound.
The mechanism by which RRD-251 exerts its effects involves several key processes:
Experimental results indicate that treatment with RRD-251 leads to increased levels of cleaved caspase-3 and -7, markers indicative of apoptosis, alongside reduced expression of cyclin-dependent kinases that facilitate cell cycle progression.
RRD-251 typically appears as a white to off-white solid at room temperature. Its solubility characteristics may vary depending on solvent choice, which is critical for its application in biological assays.
The chemical stability of RRD-251 under physiological conditions is essential for its potential therapeutic use. Preliminary studies suggest that it maintains activity over extended periods when stored appropriately.
Relevant data on its solubility, stability under different pH conditions, and reactivity with biological molecules would be essential for further development.
RRD-251 has several promising applications in scientific research:
RRD-251 (C₈H₉Cl₃N₂S) is a benzyl-isothiourea compound that selectively disrupts the protein-protein interaction between the retinoblastoma tumor suppressor protein (Rb) and the Raf-1 kinase. This interaction is a critical early event in cell cycle progression, and its inhibition represents a novel anticancer strategy [5] [7].
RRD-251 binds at the Rb pocket domain interface with Raf-1's N-terminal region (residues 10–18), preventing their physical association. It exhibits high binding specificity (IC₅₀ = 77 nM for Rb-Raf-1) with no significant inhibition of other Rb interactions (e.g., Rb/E2F, Rb/HDAC, Rb/cyclin E) even at 20 μM concentrations [5] [7]. Structural analyses reveal that RRD-251's chloride substituents and thiourea group form critical hydrogen bonds and hydrophobic interactions with residues in the Rb binding pocket, sterically hindering Raf-1 access [7].
Table 1: Selectivity Profile of RRD-251 in Protein Interaction Disruption
Target Interaction | IC₅₀ (nM) | Inhibition at 20 μM |
---|---|---|
Rb-Raf-1 | 77 | 100% |
Rb-E2F1 | >20,000 | <5% |
Rb-HDAC1 | >20,000 | <5% |
Rb-Cyclin E | >20,000 | <5% |
By disrupting Rb-Raf-1 binding, RRD-251 prevents Raf-1-mediated phosphorylation of Rb at critical serine residues (e.g., S608). This blocks the initiation of Rb's hyperphosphorylation cascade, maintaining Rb in its active, hypophosphorylated state [1] [5]. In melanoma and NSCLC models, RRD-251 (20–50 μM) reduces phospho-Rb levels by >70% within 2 hours, triggering G₁ arrest. This arrest is Rb-dependent, as cells with Rb knockdown or mutant Rb show resistance [3] [5]. The cell cycle blockade is characterized by:
Table 2: Temporal Effects of RRD-251 on Rb Phosphorylation & Cell Cycle
Time Post-Treatment | pRb Reduction | G₁ Population Increase | S-Phase Reduction |
---|---|---|---|
2 hours | >70% | 10–15% | 15–20% |
18 hours | >90% | 30–45% | 40–60% |
48 hours | >95% | 50–65% | 60–75% |
Non-phosphorylated Rb sequesters E2F transcription factors (particularly E2F1–3), forming repressor complexes that bind to proliferative gene promoters. RRD-251 enhances Rb-E2F binding by 3–5 fold by maintaining Rb in its hypophosphorylated, active conformation [1] [7]. Chromatin immunoprecipitation (ChIP) assays in A549 lung cancer cells demonstrate that RRD-251 (20 μM) increases Rb occupancy at E2F-target gene promoters (e.g., cdc6, thymidylate synthase) by >4-fold while reducing Raf-1 recruitment by >80% [5]. This sequestration functionally inactivates E2F, preventing transactivation of S-phase entry genes.
RRD-251 suppresses transcription of E2F-driven genes essential for DNA replication and cell cycle progression:
Table 3: RRD-251-Mediated Suppression of E2F Target Genes
Gene | Function | mRNA Reduction | Protein Reduction |
---|---|---|---|
cdc6 | DNA replication initiation | 60–80% | 70–85% |
Thymidylate synthase | dTMP synthesis | 70–90% | 75–95% |
Cyclin E | G₁/S transition | 50–70% | 60–80% |
Mcl-1 | Anti-apoptotic protein | 40–60% | 50–70% |
In melanoma models, this transcriptional repression has dual consequences:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7